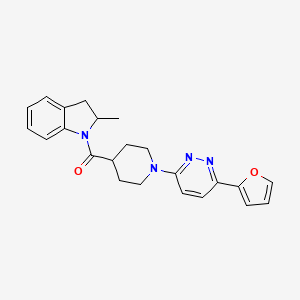

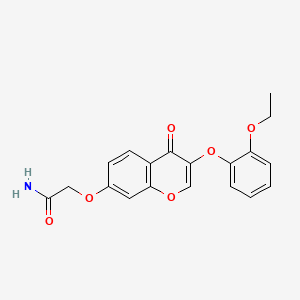

2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide is a benzamide derivative, which is a class of compounds known for their biological activities. Benzamide derivatives are often explored for their potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on benzamide derivatives and their biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods, including microwave-assisted synthesis, as seen in the preparation of Schiff's bases containing a thiadiazole scaffold and benzamide groups . Another method involves the reaction of acyl isothiocyanate with primary aromatic amines to produce acylthiourea derivatives . These methods highlight the versatility and adaptability of synthetic routes to produce benzamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as elemental analysis . X-ray diffraction studies provide detailed insights into the crystal structure of these compounds, revealing their molecular geometry and intermolecular interactions . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cycloaddition, as demonstrated by the pseudo-1,3-dipole behavior in reactions of electron-deficient thioamides with benzynes . Additionally, condensation reactions are common in the synthesis of benzamide derivatives, leading to the formation of compounds with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and thermal stability, are determined through experimental analysis . Computational methods, including density functional theory (DFT) calculations, are used to predict electronic properties, such as HOMO and LUMO energies, and to estimate the chemical reactivity of the molecule . These properties are essential for the development of benzamide derivatives as potential therapeutic agents.

科学的研究の応用

Synthesis and Structural Analysis

The research on compounds similar to 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)benzamide focuses on their synthesis, structural characterization, and potential applications in various fields. For instance, Sharma et al. (2016) detailed the synthesis and crystal structure analysis of a related compound, demonstrating its potential for further chemical modifications and applications in material science due to its interesting structural properties (Sharma et al., 2016).

Antimicrobial and Antipathogenic Properties

Compounds structurally related to this compound have been investigated for their antimicrobial properties. Limban et al. (2011) synthesized acylthiourea derivatives and tested their antipathogenic activity, finding significant effects against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for the development of new antimicrobial agents (Limban et al., 2011).

Anticancer Activity

The design and synthesis of compounds with similar structural features have been explored for their anticancer activity. Ravinaik et al. (2021) developed a series of benzamide derivatives and evaluated their efficacy against various cancer cell lines, demonstrating moderate to excellent anticancer activity. This research highlights the potential therapeutic applications of such compounds in cancer treatment (Ravinaik et al., 2021).

Material Science and Photovoltaic Applications

The application of related compounds in material science, particularly in dye-sensitized solar cells (DSSCs), has been investigated. Han et al. (2015) introduced 2-(thiophen-2-yl)thiazole as a π-bridge in coumarin sensitizers, resulting in improved light-harvesting capabilities and photovoltaic performance. This work suggests potential for enhancing the efficiency of DSSCs using structurally similar compounds (Han et al., 2015).

Corrosion Inhibition

Gece and Bilgiç (2012) explored the corrosion inhibition efficiency of compounds containing methylthiophenyl moieties, similar to this compound, on zinc in acidic mediums. Their findings suggest that the introduction of thiophenyl groups in strategic positions can significantly alter the activity of molecules, providing insights into the design of effective corrosion inhibitors (Gece & Bilgiç, 2012).

特性

IUPAC Name |

2-methylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS2/c1-22-18-9-5-4-8-17(18)19(21)20-12-14-6-2-3-7-16(14)15-10-11-23-13-15/h2-11,13H,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVGXQDKEJQKNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)

![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)

![4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B3012905.png)

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012906.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B3012907.png)

![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3012909.png)

![4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B3012910.png)